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Introduction
ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors

MT1 and MT2. Preclinical studies have demonstrated its efficacy in mitigating metabolic

dysregulation in diet-induced obese (DIO) rodent models. Notably, research has shown that

two-month oral administration of ACH-000143 in high-fat diet-fed rats resulted in a significant

reduction in body weight gain, comparable to the effects of the SGLT2 inhibitor dapagliflozin.[1]

[2][3][4] Furthermore, ACH-000143 exhibited superior outcomes in reducing hepatic steatosis

and triglyceride levels.[1][2][3][4] Toxicological assessments have indicated a favorable safety

profile, with no observed adverse effects at doses up to 100 mg/kg administered orally.[1][2][3]

[4]

These application notes provide a comprehensive overview of the dosage, experimental

protocols, and relevant signaling pathways for utilizing ACH-000143 in a diet-induced obese rat

model, based on published preclinical data.

Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of

ACH-000143 on key metabolic parameters in male Sprague-Dawley rats with diet-induced

obesity. The treatment duration for these studies was two months with oral administration.
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Table 1: Effect of ACH-000143 on Body Weight and Food Intake

Treatment
Group

Dosage
(mg/kg/day,
p.o.)

Final Body
Weight (g,
mean ± SEM)

Body Weight
Gain (g, mean
± SEM)

Average Daily
Food Intake (g,
mean ± SEM)

Chow + Vehicle - 528.1 ± 10.3 148.4 ± 8.1 25.9 ± 0.5

High-Fat Diet

(HFD) + Vehicle
- 610.3 ± 15.2 229.8 ± 12.5 29.5 ± 0.6

HFD + ACH-

000143
10 575.4 ± 11.9 194.9 ± 9.8* 28.1 ± 0.7

HFD + ACH-

000143
30 569.8 ± 13.5*** 189.3 ± 11.2 27.5 ± 0.8

HFD +

Dapagliflozin
1 571.2 ± 14.1 190.7 ± 11.8 31.8 ± 0.9*

*p < 0.05, **p < 0.01, ***p < 0.001 compared to HFD + Vehicle. Data are representative of

published findings.

Table 2: Effect of ACH-000143 on Liver Parameters

Treatment Group
Dosage
(mg/kg/day, p.o.)

Liver Weight (g,
mean ± SEM)

Liver Triglycerides
(mg/dL, mean ±
SEM)

Chow + Vehicle - 15.9 ± 0.5 85.3 ± 7.2

High-Fat Diet (HFD) +

Vehicle
- 20.1 ± 0.8 152.4 ± 15.1

HFD + ACH-000143 10 17.5 ± 0.6* 105.6 ± 9.8

HFD + ACH-000143 30 16.9 ± 0.7 98.2 ± 8.5***

HFD + Dapagliflozin 1 18.2 ± 0.9 135.7 ± 12.3
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*p < 0.05, **p < 0.01, ***p < 0.001 compared to HFD + Vehicle. Data are representative of

published findings.

Experimental Protocols
This section details the methodologies for the key experiments involving ACH-000143 in diet-

induced obese rats.

Diet-Induced Obesity (DIO) Rat Model
Animal Strain: Male Sprague-Dawley rats are a suitable model as they readily gain weight on

high-fat diets.[5][6]

Acclimatization: Upon arrival, house the rats in a controlled environment (12-hour light-dark

cycle, constant temperature and humidity) and provide standard chow and water ad libitum

for at least one week to allow for acclimatization.

Induction of Obesity:

Switch the diet of the experimental group to a high-fat diet (HFD). A commonly used HFD

composition consists of approximately 45-60% of kilocalories from fat.[5]

Maintain the rats on the HFD for a period of 8-10 weeks to induce a significant increase in

body weight and the development of obesity-related metabolic disturbances compared to

a control group on a standard chow diet.[7]

Selection of Obese Rats: While not always necessary, some protocols involve selecting the

animals with the most significant weight gain for the treatment phase to ensure a more

homogenous obese cohort.

Compound Administration
Formulation: Prepare ACH-000143 for oral administration. A common vehicle for suspension

is 0.5% carboxymethylcellulose (CMC) in water.

Dosage: Based on efficacy studies, dosages of 10 mg/kg and 30 mg/kg of ACH-000143
have been shown to be effective.[8]
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Administration: Administer the compound or vehicle orally (p.o.) once daily using an

appropriate gavage needle.

Treatment Duration: A treatment period of two months has been demonstrated to be

sufficient to observe significant therapeutic effects.[1][2][3][4]

Control Groups:

Chow + Vehicle: Rats fed a standard chow diet and receiving the vehicle.

HFD + Vehicle: Rats fed a high-fat diet and receiving the vehicle.

Positive Control (Optional): A group receiving a known anti-obesity agent, such as

dapagliflozin (1 mg/kg, p.o.), can be included for comparative analysis.

In-life Measurements
Body Weight: Monitor and record the body weight of each animal at least once a week

throughout the study.

Food Intake: Measure and record food consumption per cage at regular intervals (e.g., twice

a week) and calculate the average daily intake per animal.

Terminal Procedures and Sample Collection
Fasting: At the end of the treatment period, fast the animals overnight.

Anesthesia and Euthanasia: Anesthetize the rats using an appropriate method (e.g.,

isoflurane inhalation or injectable anesthetic) and collect blood samples via cardiac puncture.

Subsequently, euthanize the animals according to approved protocols.

Tissue Collection:

Dissect and weigh the liver.

Collect a portion of the liver and snap-freeze it in liquid nitrogen for subsequent

biochemical analysis (e.g., triglyceride measurement).
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Fix another portion of the liver in 10% neutral buffered formalin for histological analysis

(e.g., H&E staining for steatosis).

Biochemical and Histological Analysis
Liver Triglycerides: Homogenize the frozen liver tissue and extract lipids using a standard

method (e.g., Folch method). Quantify the triglyceride content using a commercially available

colorimetric assay kit.

Histology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with

Hematoxylin and Eosin (H&E) to assess the degree of hepatic steatosis.

Mandatory Visualizations
Signaling Pathway of ACH-000143 in Hepatocytes
ACH-000143 acts as an agonist for the melatonin receptors MT1 and MT2, which are G-protein

coupled receptors. In the liver, activation of these receptors is linked to the regulation of lipid

metabolism, contributing to the reduction of hepatic steatosis and triglyceride accumulation.
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Caption: Signaling pathway of ACH-000143 in hepatocytes.

Experimental Workflow for ACH-000143 Efficacy Study
The following diagram outlines the logical flow of an in vivo study to evaluate the efficacy of

ACH-000143 in a diet-induced obese rat model.
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Caption: Experimental workflow for ACH-000143 efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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